10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the acetyl group: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the benzyloxy and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using benzyl bromide and methoxyphenyl derivatives as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Benzyl bromide, methoxyphenyl derivatives.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 11(3-benzyloxy-phenyl)-3-(4-methoxy-phenyl)-2,3,4,5,10,11-6H-dibenzo[b,e][1,4]diazepin-1-one
- (3R,11S)-10-acetyl-3-[4-(dimethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H32N2O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-acetyl-6-(3-methoxy-4-phenylmethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H32N2O4/c1-20(34)33-25-13-9-8-12-23(25)32-24-17-31(2,3)18-26(35)29(24)30(33)22-14-15-27(28(16-22)36-4)37-19-21-10-6-5-7-11-21/h5-16,30,32H,17-19H2,1-4H3 |
InChI Key |
PNTOXXYTCJYURV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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